1,7-Diphenylhepta-1,6-diene-3,5-dione
Overview
Description
1,7-Diphenylhepta-1,6-diene-3,5-dione is a non-phenolic curcuminoid model compound. It is structurally related to curcumin, a natural polyphenol found in turmeric.
Preparation Methods
1,7-Diphenylhepta-1,6-diene-3,5-dione can be synthesized through several synthetic routes. One common method involves the condensation of benzaldehyde with acetylacetone in the presence of a base, followed by cyclization and dehydration reactions . The reaction conditions typically include the use of solvents such as ethanol or ethyl acetate and catalysts like copper(II) complexes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1,7-Diphenylhepta-1,6-diene-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include benzaldehyde, cinnamaldehyde, and flavanone . The compound’s photochemical properties also allow it to undergo unique photochemical conversions, such as the formation of flavonoids from diarylheptanoid molecules .
Scientific Research Applications
1,7-Diphenylhepta-1,6-diene-3,5-dione has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the photostability and photochemical properties of curcuminoids . In biology and medicine, it has been investigated for its potential antioxidant and antitumor activities . The compound’s ability to form complexes with metal ions, such as copper(II), has also been explored for applications in materials science, including wood photoprotection .
Mechanism of Action
The mechanism of action of 1,7-Diphenylhepta-1,6-diene-3,5-dione involves its interaction with molecular targets and pathways. The compound’s photochemical properties allow it to absorb light and undergo photochemical reactions, leading to the formation of various photoproducts . These photoproducts can interact with biological molecules, such as proteins and DNA, potentially leading to antioxidant and antitumor effects . The compound’s ability to form metal complexes also plays a role in its mechanism of action, as these complexes can exhibit enhanced stability and reactivity .
Comparison with Similar Compounds
1,7-Diphenylhepta-1,6-diene-3,5-dione is similar to other curcuminoid compounds, such as curcumin and dimethylcurcumin . it is unique in its lack of phenolic groups, which affects its photostability and reactivity . Other similar compounds include 1,7-bis(4-methoxyphenyl)-1,6-heptadiene-3,5-dione and 1,7-bis(3,4-dimethoxyphenyl)-1,6-heptadiene-3,5-dione . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C19H16O2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Synonyms |
DCMeth cpd dicinnamoylmethane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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